![molecular formula C9H7BrO3 B2491116 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one CAS No. 1892297-27-6](/img/structure/B2491116.png)
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one, also known as BDBE, is a synthetic compound that has been used in a variety of scientific research applications. BDBE is a member of the family of heterocyclic compounds and is composed of a benzo[d][1,3]dioxol-4-yl ring with a bromine atom at the 7th position and a 1-ethan-1-one group at the 1st position. This compound has been studied for its potential applications in both biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
Electron-acceptor heterocycles play a crucial role in photovoltaic materials, including dye-sensitized solar cells, organic near-infrared materials, and organic light-emitting diodes (OLEDs). While benzo[c][1,2,5]thiadiazole (BT) has been extensively studied, its isomer, benzo[d][1,2,3]thiadiazole (iso-BT), remains relatively unexplored. However, 4,7-dibromobenzo[d][1,2,3]thiadiazole (1) shows promise as a starting material due to its easy availability from commercial 2-aminobenzothiol. Investigating nucleophilic substitution reactions with compounds like morpholine could lead to new materials in this field .
Diselenide Chemistry
While not directly related to the compound itself, understanding the reactivity of 1-(7-bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (1) with diorganyl diselenides could provide insights into novel diselenide derivatives. These compounds are versatile building blocks for various seleno-organic materials .
Custom Electrodes
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (1) could find application in custom-made electrodes. These small organic molecules serve as initial components for sensors, including those used in trace metal ion (TMI) detection .
Wirkmechanismus
Target of Action
The primary targets of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one . Once the targets are identified, the impact on related biochemical pathways can be better understood.
Result of Action
The molecular and cellular effects of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one’s action are currently unknown
Eigenschaften
IUPAC Name |
1-(7-bromo-1,3-benzodioxol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBMFZDGJMGEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

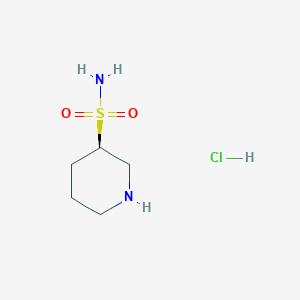
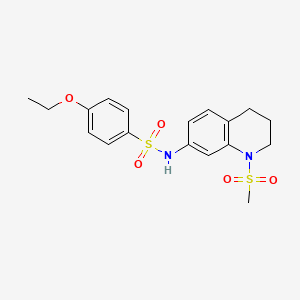
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
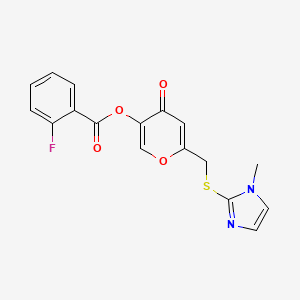
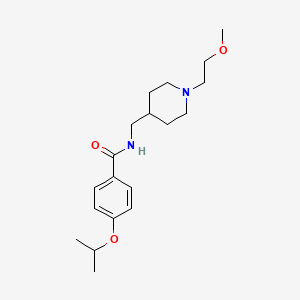

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

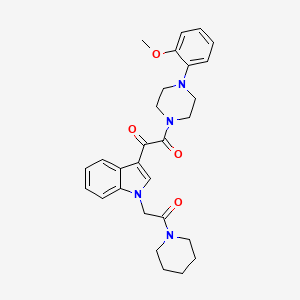
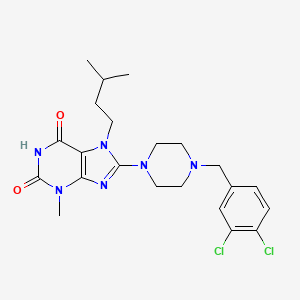
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)